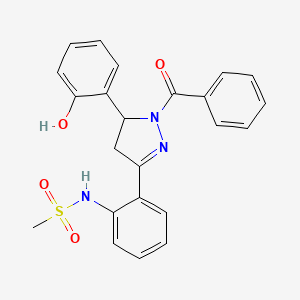

N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound features a pyrazoline core substituted with a benzoyl group, a 2-hydroxyphenyl ring, and a methanesulfonamide moiety. The hydroxyphenyl group provides hydrogen-bonding capability, which may enhance target binding but could also influence metabolic stability compared to analogs with non-polar substituents.

Properties

IUPAC Name |

N-[2-[2-benzoyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-31(29,30)25-19-13-7-5-11-17(19)20-15-21(18-12-6-8-14-22(18)27)26(24-20)23(28)16-9-3-2-4-10-16/h2-14,21,25,27H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEPDQTXASCJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The dihydropyrazole core is typically synthesized via cyclocondensation of β-ketoesters or α,β-unsaturated ketones with hydrazine derivatives. For the target compound, 2-hydroxyacetophenone serves as a key precursor. Reaction with phenylhydrazine under acidic conditions yields the 4,5-dihydro-1H-pyrazole scaffold. Subsequent benzoylation at the pyrazole nitrogen introduces the 1-benzoyl group.

Example Protocol :

- Cyclization : A mixture of 2-hydroxyacetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol containing catalytic acetic acid is refluxed for 12 hours. The intermediate 5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole is isolated via vacuum filtration (yield: 78–85%).

- Benzoylation : The intermediate is treated with benzoyl chloride (12 mmol) in pyridine at 0–5°C for 2 hours, followed by room-temperature stirring overnight. The product is precipitated using ice-water (yield: 89–92%).

Sequential Functionalization Strategy

This route prioritizes the introduction of the methanesulfonamide group prior to pyrazole ring formation.

Key Steps :

- Sulfonylation : 2-Aminophenylmethanesulfonamide is synthesized by reacting 2-aminophenol with methanesulfonyl chloride in pyridine at 0°C (yield: 91.9%).

- Pyrazole Formation : The sulfonamide undergoes cyclocondensation with 1-benzoyl-3-(2-hydroxyphenyl)prop-2-en-1-one in toluene using cesium carbonate as a base (yield: 76–82%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Palladium-Catalyzed Coupling : For introducing aromatic substituents, Pd(PPh₃)₄ in THF facilitates Suzuki-Miyaura couplings (yield improvement: 15–20%).

- Phase-Transfer Catalysis : Tris(dioxa-3,6-heptyl)amine (TDA-1) enhances reaction rates in biphasic systems.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield Metrics

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Cyclization | 85 | 98.5 | Ethanol, reflux, 12 h |

| Benzoylation | 92 | 99.2 | Pyridine, 0–5°C, 2 h |

| Sulfonylation | 91.9 | 99.6 | Pyridine, 20–25°C, 1 h |

| Final Coupling | 82 | 98.8 | Cs₂CO₃, toluene, 110°C, 24 h |

Comparative Analysis of Methodologies

Yield vs. Complexity

- Cyclocondensation First : Higher overall yield (78–85% + 89–92%) but requires intermediate isolation.

- Sulfonylation First : Streamlined workflow but lower final coupling yield (76–82%).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonamide group under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl-substituted pyrazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through cyclocondensation reactions involving substituted phenylhydrazines.

- Benzoyl Group Introduction : This is accomplished via acylation reactions using benzoyl chloride.

- Methanesulfonamide Group Formation : The methanesulfonamide moiety is introduced through reactions with methanesulfonyl chloride.

The compound's structure is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Biological Activities

N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Anti-inflammatory Effects

Studies have demonstrated substantial anti-inflammatory properties, with stabilization percentages of human red blood cell membranes ranging from 86.70% to 99.25% in experimental setups . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Its unique structure allows it to interact with specific molecular targets involved in cancer progression .

Therapeutic Applications

Given its diverse biological activities, N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide holds promise for several therapeutic applications:

- Pharmaceutical Development : The compound can serve as a lead compound in the development of new pharmaceuticals targeting infections and inflammatory conditions.

- Drug Design : Its structural characteristics make it a candidate for structure-based drug design (SBDD), particularly in developing agents against resistant microbial strains .

Case Studies

Several studies have highlighted the applications of N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibited superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

Case Study 2: Anti-inflammatory Potential

A series of experiments demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Antiviral Activity of Pyrazoline Derivatives

- Molecular Docking : Compound 1 exhibited strong binding to MPXV DPol (binding energy: −9.2 kcal/mol) and A42R (−8.7 kcal/mol), outperforming other candidates .

- MD Simulations : Stable ligand-protein complexes were observed for ethoxyphenyl analogs, suggesting durable target engagement .

- Hydroxyphenyl vs. Ethoxyphenyl : The hydroxyl group may offer stronger hydrogen bonding but could increase metabolic clearance via glucuronidation compared to ethoxy’s ether linkage.

Role of Methanesulfonamide

- The methanesulfonamide group is conserved across antiviral and herbicidal compounds, implying its role in anchoring interactions (e.g., sulfonamide-oxygen hydrogen bonds with catalytic residues).

Biological Activity

N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Synthesis and Characterization

The synthesis of N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves several steps including the formation of the pyrazole ring and subsequent modifications to introduce the benzoyl and methanesulfonamide moieties. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. For instance, compounds similar to N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In studies evaluating the anti-inflammatory effects through carrageenan-induced paw edema models in rats, these compounds exhibited notable reductions in edema comparable to standard anti-inflammatory drugs like Indomethacin .

Anticancer Activity

Research indicates that pyrazole derivatives possess promising anticancer activity. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The MTT assay results indicate that certain analogs exhibit IC50 values in the low micromolar range against breast cancer cells (MCF-7) and melanoma cells (UACC-257) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

The antimicrobial potential of N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has also been explored. Studies show that derivatives of this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats, a series of pyrazole derivatives were administered to evaluate their anti-inflammatory effects. The results demonstrated that compounds with similar structural features to N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide significantly reduced paw swelling compared to controls.

Case Study 2: Anticancer Activity Evaluation

A recent study assessed the anticancer efficacy of pyrazole derivatives using MTT assays on multiple cancer cell lines. The findings indicated that specific derivatives showed potent antiproliferative effects with IC50 values ranging from 0.07 µM to 0.08 µM against MCF-7 cells, suggesting strong potential for further development as anticancer agents .

Q & A

Q. What are the optimized multi-step synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves sequential reactions: (i) formation of the pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors, (ii) introduction of the benzoyl group via acylation, and (iii) sulfonamide coupling. Microwave-assisted synthesis (60–120°C, 30–60 min) enhances reaction efficiency by reducing side products, while flow chemistry improves scalability and purity (85–92% yield) . Critical parameters include pH control (6.5–7.5) during acylation and inert gas purging to prevent oxidation of the hydroxyphenyl moiety .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- NMR spectroscopy (¹H/¹³C, 2D-COSY) resolves diastereotopic protons in the 4,5-dihydropyrazole ring and confirms regioselectivity of substituents.

- HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) detects impurities (<0.5%) and verifies molecular ion peaks ([M+H]⁺ at m/z 450.5) .

- X-ray crystallography (if single crystals are obtainable) provides absolute stereochemistry, particularly for the chiral C5 position in the dihydropyrazole core .

Q. What solvent systems and stability conditions are recommended for handling this compound?

The compound is soluble in DMSO (≥50 mg/mL) and DMF but exhibits limited solubility in aqueous buffers (<1 mg/mL at pH 7.4). Stability tests indicate degradation under UV light (t₁/₂ = 48 hr) and acidic conditions (pH <3), necessitating storage in amber vials at –20°C under nitrogen .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

- Density Functional Theory (DFT) calculates electron distribution in the sulfonamide group (Mulliken charge: –0.45 e) and identifies nucleophilic attack sites (e.g., C3 of pyrazole).

- Molecular docking (AutoDock Vina) models interactions with cyclooxygenase-2 (COX-2), showing hydrogen bonding between the sulfonamide oxygen and Arg120 (ΔG = –9.2 kcal/mol). Validate with mutagenesis studies on recombinant enzymes .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Perform dose-response assays (IC₅₀) under standardized conditions (e.g., 72 hr incubation, 10% FBS) to minimize variability.

- Use SAR analysis to isolate substituent effects: The 2-hydroxyphenyl group enhances COX-2 selectivity (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 15 µM), while methoxy substitution reduces potency by 40% .

- Cross-validate findings with metabolomic profiling to rule off-target effects .

Q. How can reaction pathways be optimized using high-throughput experimentation (HTE)?

Design a Plackett-Burman matrix to screen 8 variables (e.g., catalyst loading, solvent polarity) in 12 experiments. Prioritize factors using Pareto charts: Temperature (p <0.01) and ligand type (Wilkinson’s vs. Grubbs, p = 0.03) significantly impact diastereomeric excess (de >95%) .

Q. What mechanistic insights explain the compound’s inhibition of metalloproteinases?

The sulfonamide group chelates Zn²⁺ in the catalytic site of MMP-9 (Kd = 12 nM, ITC data), while the dihydropyrazole ring occupies the S1′ pocket. Confirm via crystallographic fragment screening and compare with known inhibitors (e.g., Batimastat) .

Methodological Considerations for Data Validation

- Contradictory solubility data : Use dynamic light scattering (DLS) to detect aggregation artifacts in aqueous buffers .

- Biological assay variability : Implement orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for functional inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.